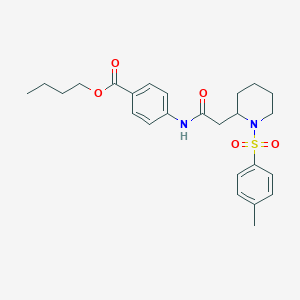

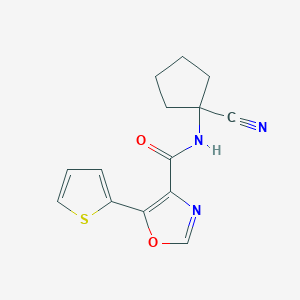

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

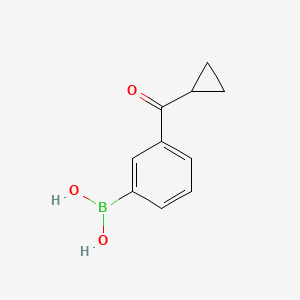

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone, commonly referred to as 5-AMPP, is an organic compound belonging to the family of pyrrolidinone derivatives. It is a colorless, odorless and crystalline solid with a melting point of 126°C. 5-AMPP has been studied extensively for its potential applications in the scientific research field. In particular, it has been used to investigate the mechanism of action of several drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Imaging Agents in Parkinson's Disease

One study focused on the synthesis of a potential PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This compound, closely related in structure to the query compound, was synthesized with high radiochemical yield and purity, demonstrating the feasibility of developing novel imaging agents for neurodegenerative diseases (Wang et al., 2017).

Synthetic Methodologies

Research into synthetic methodologies has led to the development of new processes for creating complex chemical structures. For example, a study outlined a new synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, indicating the versatility of certain core structures in synthesizing biologically relevant compounds (Kimbaris & Varvounis, 2000).

Biological Activities

Another area of research involves the investigation of biological activities. Compounds structurally related to the query compound have been synthesized and evaluated for their potential biological activities, including anticancer properties. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds illustrates the ongoing efforts to develop new therapeutic agents (Wang et al., 2016).

Insecticidal Activities

The synthesis and evaluation of pyridine derivatives, including morpholinium and piperidinium compounds, for their insecticidal activities against the cowpea aphid demonstrate the potential of such compounds in agricultural applications (Bakhite et al., 2014).

Mechanism of Action

Target of Action

The primary targets of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone are currently unknown

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The action of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.

properties

IUPAC Name |

(5-amino-2-morpholin-4-ylphenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATNYTVECCSKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)